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Compound of Interest

Compound Name: 4-Bromo-2,3-difluoropyridine

Cat. No.: B3027053 Get Quote

An In-depth Technical Guide to 4-Bromo-2,3-difluoropyridine for Advanced Synthesis

Executive Summary
4-Bromo-2,3-difluoropyridine is a specialized heterocyclic building block of significant interest

to the pharmaceutical and agrochemical industries. Its unique trifunctional nature—a reactive

brominated site for cross-coupling, two activated fluorine atoms for nucleophilic substitution,

and an influencing pyridine core—renders it a versatile intermediate for constructing complex

molecular architectures. This guide provides a comprehensive overview of its physicochemical

properties, spectroscopic signature, core reactivity, and established protocols for its application

in key synthetic transformations. The content herein is intended for researchers, chemists, and

drug development professionals seeking to leverage this reagent's capabilities in their synthetic

programs.

Introduction: The Strategic Value of Fluorinated
Pyridines
The incorporation of a pyridine scaffold is a cornerstone of modern medicinal chemistry, owing

to its ability to engage in hydrogen bonding and its presence in numerous bioactive molecules.

When further functionalized with halogens, particularly fluorine, the resulting derivatives offer

enhanced pharmacological profiles, including improved metabolic stability, binding affinity, and

bioavailability. 4-Bromo-2,3-difluoropyridine (CAS No. 1227597-53-6) epitomizes this

principle.[1][2][3][4] The molecule is strategically designed for sequential, regioselective
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functionalization, making it an invaluable tool for building molecular diversity from a single,

reliable starting point. It serves as a key intermediate in the development of active

pharmaceutical ingredients (APIs), particularly in the creation of drugs targeting neurological

and cardiovascular diseases.[1]

Caption: Structure and primary reactive centers of 4-Bromo-2,3-difluoropyridine.

Physicochemical and Spectroscopic Profile
Accurate identification and handling of 4-Bromo-2,3-difluoropyridine require a clear

understanding of its physical properties and spectroscopic data.

Physical and Chemical Properties
The compound is typically supplied as a colorless to light yellow liquid and requires refrigerated

storage under an inert atmosphere to maintain its purity, which is generally 95% or higher.[1][2]

Property Value Source(s)

CAS Number 1227597-53-6 [1][2][4]

Molecular Formula C₅H₂BrF₂N [1][3][4]

Molecular Weight 193.98 g/mol [1][2][4][5]

Appearance Colorless to Light Yellow Liquid [1][2]

Boiling Point 181.8 ± 35.0 °C at 760 mmHg [1]

Topological Polar Surface Area 12.89 Å² [4]

XLogP3 2.1 [4][5]

Storage Conditions 2-8°C, under inert gas [1][2]

Spectroscopic Characterization
While detailed spectral analyses are proprietary to manufacturers, vendor-supplied data

confirms that the NMR and IR spectra are consistent with the assigned structure.[1][3] For

validation purposes, researchers can expect the following characteristic signals based on the

analysis of analogous structures.[6][7][8][9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.myskinrecipes.com/shop/en/pyridine-derivatives/119253--4-bromo-23-difluoropyridine.html
https://www.benchchem.com/product/b3027053?utm_src=pdf-body
https://www.benchchem.com/product/b3027053?utm_src=pdf-body
https://www.myskinrecipes.com/shop/en/pyridine-derivatives/119253--4-bromo-23-difluoropyridine.html
https://www.sigmaaldrich.com/CA/en/product/synthonixcorporation/sy3h3d676d52?context=bbe
https://www.myskinrecipes.com/shop/en/pyridine-derivatives/119253--4-bromo-23-difluoropyridine.html
https://www.sigmaaldrich.com/CA/en/product/synthonixcorporation/sy3h3d676d52?context=bbe
https://www.chemscene.com/1227597-53-6.html
https://www.myskinrecipes.com/shop/en/pyridine-derivatives/119253--4-bromo-23-difluoropyridine.html
https://www.3wpharm.com/product/80317.html
https://www.chemscene.com/1227597-53-6.html
https://www.myskinrecipes.com/shop/en/pyridine-derivatives/119253--4-bromo-23-difluoropyridine.html
https://www.sigmaaldrich.com/CA/en/product/synthonixcorporation/sy3h3d676d52?context=bbe
https://www.chemscene.com/1227597-53-6.html
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2_5-difluoropyridine
https://www.myskinrecipes.com/shop/en/pyridine-derivatives/119253--4-bromo-23-difluoropyridine.html
https://www.sigmaaldrich.com/CA/en/product/synthonixcorporation/sy3h3d676d52?context=bbe
https://www.myskinrecipes.com/shop/en/pyridine-derivatives/119253--4-bromo-23-difluoropyridine.html
https://www.chemscene.com/1227597-53-6.html
https://www.chemscene.com/1227597-53-6.html
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2_5-difluoropyridine
https://www.myskinrecipes.com/shop/en/pyridine-derivatives/119253--4-bromo-23-difluoropyridine.html
https://www.sigmaaldrich.com/CA/en/product/synthonixcorporation/sy3h3d676d52?context=bbe
https://www.myskinrecipes.com/shop/en/pyridine-derivatives/119253--4-bromo-23-difluoropyridine.html
https://www.3wpharm.com/product/80317.html
https://www.chemicalbook.com/SpectrumEN_128071-98-7_1HNMR.htm
https://www.benchchem.com/pdf/A_Comparative_Spectroscopic_Analysis_of_2_Bromo_4_iodopyridine_and_Its_Derivatives.pdf
https://www.youtube.com/watch?v=uLaeNOpBN5g
https://www.orgchemboulder.com/Spectroscopy/Problems/index.shtml
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3027053?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR: The proton spectrum will be simple, showing two distinct signals in the aromatic

region (typically δ 7.0-8.5 ppm) corresponding to the protons at the C5 and C6 positions. The

coupling patterns (doublets or doublet of doublets) will be influenced by both H-H and H-F

coupling constants.

¹³C NMR: The carbon spectrum will display five signals for the pyridine ring. The carbons

attached to halogens (C2, C3, C4) will show characteristic splitting patterns due to C-F

coupling and will be shifted accordingly.

¹⁹F NMR: This is a critical technique for confirming the structure, expected to show two

distinct resonances for the fluorine atoms at C2 and C3, with their chemical shifts and

coupling providing definitive structural information.

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for C-F

bonds (typically in the 1200-1000 cm⁻¹ region) and C-Br stretching, alongside the typical

aromatic C=C and C=N stretching vibrations.[7]

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the

molecular ion (M⁺) and (M+2) peaks due to the presence of one bromine atom, providing

unambiguous confirmation of the elemental composition.

Chemical Reactivity and Synthetic Utility
The synthetic power of 4-Bromo-2,3-difluoropyridine stems from its ability to undergo

regioselective reactions at its different halogenated positions. The bromine at the C4 position is

the preferred site for palladium-catalyzed cross-coupling reactions, while the fluorine at the C2

position is most susceptible to nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions
The C4-Br bond is an excellent handle for forming new carbon-carbon and carbon-heteroatom

bonds, which are fundamental transformations in drug synthesis.

This reaction is a robust method for forming C-C bonds by coupling the pyridine core with

boronic acids or esters.
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Causality and Mechanistic Insight: The choice of a palladium catalyst and a suitable

phosphine ligand is critical. The ligand stabilizes the active Pd(0) species and facilitates the

key steps of oxidative addition into the C-Br bond and subsequent reductive elimination to

form the product. A base is required to activate the boronic acid partner via the formation of a

boronate complex, which is essential for the transmetalation step.

Self-Validating Protocol: Synthesis of 4-Aryl-2,3-difluoropyridine

Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 4-Bromo-2,3-
difluoropyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such

as Cs₂CO₃ or K₂CO₃ (2.0-3.0 eq.).

Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water

(e.g., 4:1 v/v). Purge the mixture with argon or nitrogen for 15-20 minutes.

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.) or a

combination of Pd₂(dba)₃ and a ligand like SPhos, under a positive pressure of inert gas.

Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor its progress by

TLC or LC-MS.

Work-up and Purification: Upon completion, cool the reaction, dilute with ethyl acetate, and

wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate

under reduced pressure, and purify the crude product by column chromatography on silica

gel.

This reaction provides a powerful and general method for the synthesis of N-arylpyridines, a

common motif in pharmaceuticals.[10][11]

Causality and Mechanistic Insight: The direct amination of aryl halides requires a specialized

catalytic system.[10] Bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) are

essential.[12] These ligands promote the challenging reductive elimination step that forms

the C-N bond and prevents catalyst decomposition.[12] A strong, non-nucleophilic base like

sodium tert-butoxide is required to deprotonate the amine, forming the active amido species

for the catalytic cycle.[13][14]
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Setup:
4-Bromo-2,3-difluoropyridine,

Amine, Base (NaOtBu),
Solvent (Toluene)

Degas Mixture
(Ar/N₂ Purge)

Add Pd Catalyst
& Ligand (e.g., Pd₂(dba)₃/XPhos)

Heat Reaction
(80-110 °C)

Monitor by LC-MS

Aqueous Work-up:
Dilute, Wash, Extract

Purification:
Column Chromatography

Final Product:
4-Amino-2,3-difluoropyridine Derivative

Click to download full resolution via product page

Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyridine nitrogen and the fluorine substituents activates

the ring towards nucleophilic attack.[15]
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Regioselectivity Explained: In polyhalogenated pyridines, nucleophilic substitution generally

occurs preferentially at the 4-position.[16][17] However, in 4-Bromo-2,3-difluoropyridine,

the C2 and C6 positions are most activated by the ring nitrogen. The C2-F bond is typically

more labile than the C3-F bond, making it the primary site for SNAr, especially with softer

nucleophiles. This allows for selective displacement of the C2-fluorine while leaving the C4-

bromine intact for subsequent cross-coupling reactions.

Self-Validating Protocol: Synthesis of 2-Alkoxy-4-bromo-3-fluoropyridine

Reagent Preparation: In a round-bottom flask, dissolve the desired alcohol (1.5 eq.) in a

dry aprotic solvent like THF or DMF.

Alkoxide Formation: Cool the solution to 0 °C and add a strong base such as sodium

hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) portion-wise. Allow the mixture to stir

at room temperature until hydrogen evolution ceases.

Nucleophilic Addition: Cool the resulting alkoxide solution back to 0 °C and add a solution

of 4-Bromo-2,3-difluoropyridine (1.0 eq.) in the same dry solvent dropwise.

Reaction and Monitoring: Allow the reaction to warm to room temperature or heat gently

(e.g., 50-60 °C) as needed. Monitor the disappearance of the starting material by TLC or

LC-MS.

Quenching and Work-up: Carefully quench the reaction by slowly adding a saturated

aqueous solution of NH₄Cl. Extract the product with an organic solvent like ethyl acetate.

Purification: Wash the combined organic layers with water and brine, dry over anhydrous

MgSO₄, filter, and concentrate. Purify the residue via flash chromatography to yield the

desired product.

Safety and Handling
As a halogenated organic compound, 4-Bromo-2,3-difluoropyridine requires careful handling

in a well-ventilated fume hood.[18][19]

GHS Hazard Information: The compound is classified with the GHS07 pictogram

(exclamation mark) and the signal word "Warning".[2] Key hazard statements include H302
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(Harmful if swallowed).[2] Related structures also carry warnings for skin irritation (H315),

serious eye irritation (H319), and potential respiratory irritation (H335).[5]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

Handling Precautions: Avoid inhalation of vapors and contact with skin and eyes.[18] In case

of contact, flush the affected area with copious amounts of water.[19] Do not eat, drink, or

smoke when handling this product.[18]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably

in a refrigerator as recommended.[1][2][19]

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations

for chemical waste.

Conclusion
4-Bromo-2,3-difluoropyridine is a high-value, versatile building block for advanced chemical

synthesis. Its well-differentiated reactive sites allow for a predictable and sequential

introduction of various functionalities through robust and well-understood reaction classes like

Suzuki coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. By

understanding the principles of its reactivity and employing the validated protocols described

herein, researchers in drug discovery and materials science can effectively harness its potential

to accelerate the development of novel and complex molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3027053?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3027053?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

